

A Comparative Guide to Fischer vs. Reissert Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl 3-amino-5-methoxy-1*H*-indole-2-carboxylate

Cat. No.: B037330

[Get Quote](#)

The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.^{[1][2][3]} The development of efficient and versatile methods for its synthesis is, therefore, a critical area of research.^[4] Among the myriad of named reactions, the Fischer and Reissert syntheses represent two classical, yet enduringly relevant, approaches to constructing the indole scaffold. This guide provides an in-depth, objective comparison of these two methods, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their target substituted indoles.

Mechanistic Foundations: Understanding the "Why"

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and predicting outcomes. The Fischer and Reissert syntheses proceed through fundamentally different pathways.

Fischer Indole Synthesis: An Acid-Catalyzed Rearrangement

Discovered by Emil Fischer in 1883, this reaction produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.^[5] The mechanism, supported by isotopic labeling studies, is a sophisticated cascade involving a critical^{[6][6]}-sigmatropic rearrangement.^{[5][7]}

The key steps are:

- Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.[5][8]
- Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[5][8]
- [6]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, cyclic rearrangement, analogous to a Claisen or Cope rearrangement, to form a di-imine intermediate.[5][9] This is often the rate-determining step.
- Cyclization & Aromatization: The intermediate cyclizes to form an aminal, which then eliminates ammonia under acid catalysis to yield the final, energetically favorable aromatic indole.[5]

Reissert Indole Synthesis: A Reductive Cyclization Pathway

The Reissert synthesis, developed by Arnold Reissert, constructs the indole ring from an o-nitrotoluene and diethyl oxalate.[10] It is a two-stage process involving condensation followed by a reductive cyclization.[10][11]

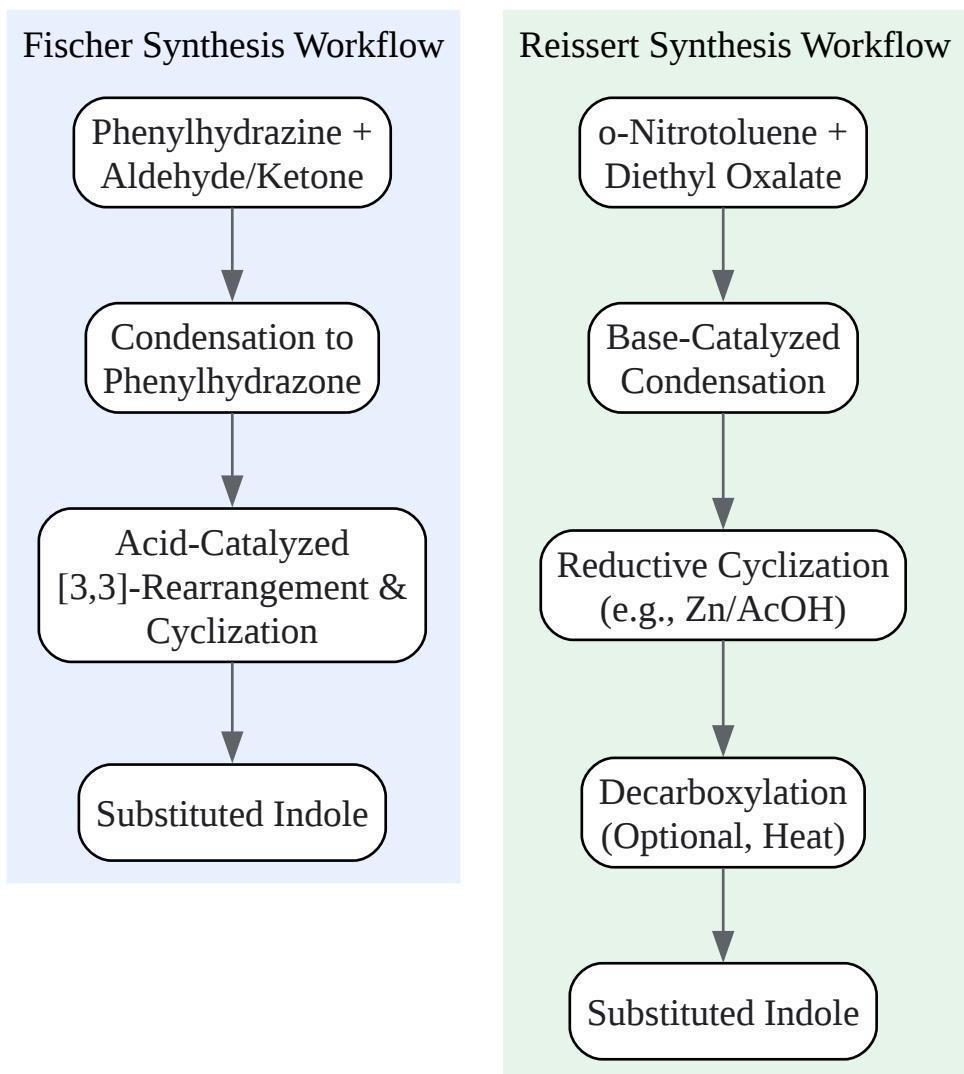
The key steps are:

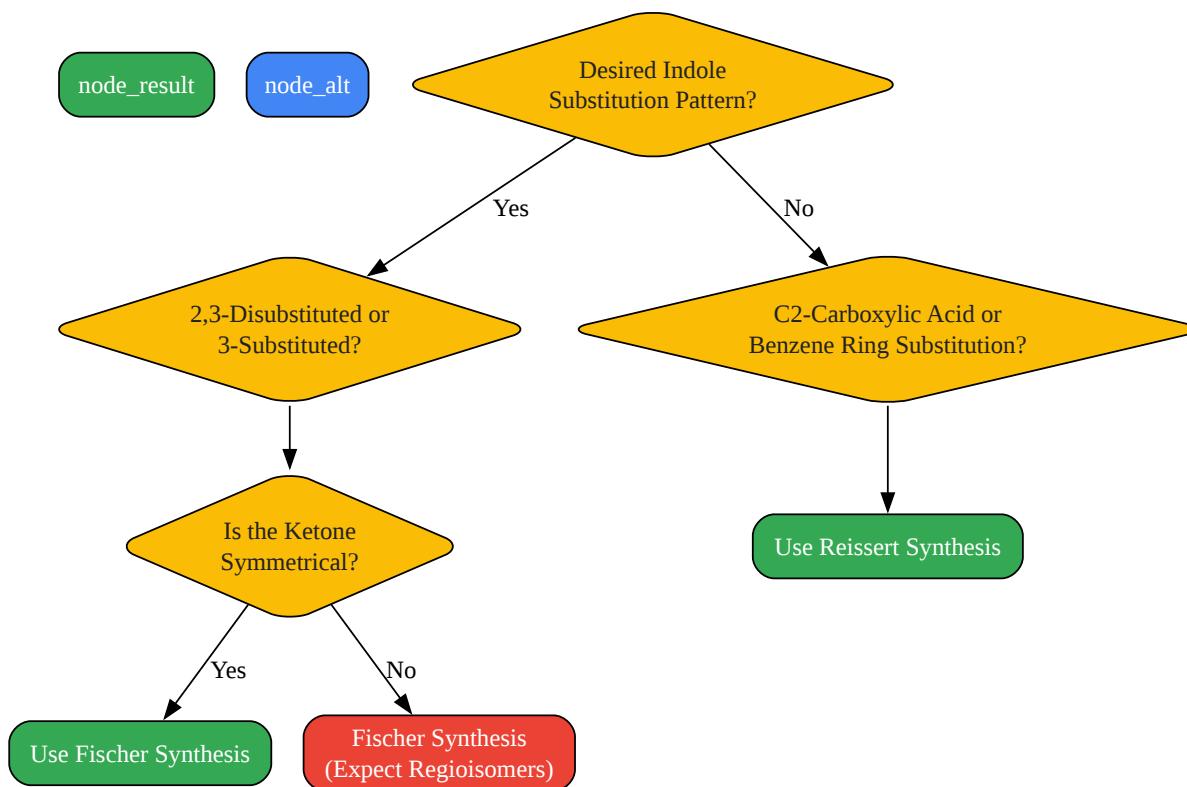
- Condensation: The o-nitrotoluene is deprotonated at the methyl group by a strong base (typically an alkoxide like potassium ethoxide) and undergoes a Claisen condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[10][11][12]
- Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced (commonly with zinc in acetic acid or through catalytic hydrogenation), forming an aniline.[10][12][13] This aniline intermediate spontaneously undergoes intramolecular condensation (cyclization) with the adjacent ketone to form indole-2-carboxylic acid.[10][13]
- Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the parent or substituted indole.[10][13]

Head-to-Head Comparison: Performance & Scope

The choice between the Fischer and Reissert synthesis hinges on several factors, primarily the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

Feature	Fischer Indole Synthesis	Reissert Indole Synthesis
Starting Materials	Phenylhydrazines and aldehydes/ketones. [5]	o-Nitrotoluenes and diethyl oxalate. [10]
Key Bond Formation	C2–C3 bond formed via [6] -sigmatropic rearrangement.	N1–C2 and C3–C3a bonds formed via reductive cyclization.
Reaction Conditions	Strongly acidic (Brønsted or Lewis acids like HCl, PPA, ZnCl ₂ , BF ₃) and often requires high temperatures. [5] [7] [14]	Strongly basic (NaOEt, KOEt) for condensation, followed by acidic reduction (Zn/AcOH) or catalytic hydrogenation. [10] [11]
Substituent Placement	Substitution pattern is determined by the ketone/aldehyde (R ² and R ³) and the phenylhydrazine (R ⁴ –R ⁷). Versatile for 2,3-disubstituted indoles. [15] [16]	Primarily yields indoles substituted on the benzene ring and at the 2-position (as a carboxylic acid). The 3-position is unsubstituted.
Regioselectivity	A major challenge. Unsymmetrical ketones (RCH ₂ COR') can lead to a mixture of two regioisomeric indoles. Regioselectivity is influenced by steric and electronic factors. [6] [17] [18]	Generally excellent regioselectivity, as the substitution pattern is dictated by the starting o-nitrotoluene.
Limitations & Failures	Fails with acetaldehyde. [19] The synthesis of 3-aminoindoles is notoriously difficult as electron-donating groups can favor N-N bond cleavage over rearrangement. [19] [20] Certain substitution patterns can lead to reaction failure. [20]	Limited to the availability of substituted o-nitrotoluenes. The final indole is always carboxylated at C2, requiring an extra decarboxylation step if the unsubstituted C2 is desired.


Key Advantages


High convergence and atom economy. A single-step (often one-pot) cyclization from readily available precursors. Wide applicability in drug synthesis (e.g., triptans).^[5]

Excellent for preparing indole-2-carboxylic acids and indoles with specific substitution on the benzene ring where the corresponding hydrazine for a Fischer synthesis might be unstable or inaccessible.^[13]

Logical & Visual Workflow Comparison

To assist in selecting the appropriate method, the following diagrams outline the general workflow and a decision-making framework.

[Click to download full resolution via product page](#)**Caption:** High-level comparison of the Fischer and Reissert synthesis workflows.[Click to download full resolution via product page](#)**Caption:** Decision flowchart for choosing between Fischer and Reissert synthesis.

Experimental Protocols & Supporting Data

Theoretical comparison must be grounded in practical application. Below are representative protocols and comparative yield data.

Protocol 1: Fischer Synthesis of 2,3,3,6-Tetramethylindolenine

This protocol is adapted from established procedures demonstrating the synthesis from m-tolylhydrazine hydrochloride and isopropyl methyl ketone.[\[21\]](#)

- Reaction Setup: To a solution of m-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add isopropyl methyl ketone (1.1 eq).
- Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.
- Workup: Upon completion, pour the reaction mixture into ice-water and basify with a suitable base (e.g., NaOH solution) to precipitate the product.
- Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography. In a reported synthesis, this reaction afforded a mixture of 2,3,3,4- and 2,3,3,6-tetramethylindolenine isomers in 88% combined yield.[\[21\]](#)

Protocol 2: Reissert Synthesis of Indole-2-Carboxylic Acid

This protocol is based on the classical procedure involving reductive cyclization.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Condensation: In a flask equipped for inert atmosphere operation, dissolve potassium metal (1.1 eq) in anhydrous ethanol to prepare potassium ethoxide. Cool the solution and add diethyl oxalate (1.0 eq), followed by the dropwise addition of o-nitrotoluene (1.0 eq). Stir the reaction at room temperature until the condensation is complete (monitored by TLC), forming ethyl o-nitrophenylpyruvate.
- Reductive Cyclization: Prepare a solution of the crude pyruvate in glacial acetic acid. Add zinc dust (excess, e.g., 3-5 eq) portion-wise while controlling the temperature with an ice bath.
- Workup: After the reduction is complete, filter off the excess zinc. Dilute the filtrate with water to precipitate the crude indole-2-carboxylic acid.

- Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield pure indole-2-carboxylic acid.

Comparative Yield Data for Substituted Indoles

Target Indole	Synthesis Method	Key Starting Materials	Catalyst/Reagent	Yield (%)	Reference
2-Phenylindole	Fischer	Phenylhydrazine, Acetophenone	ZnCl ₂	72-80%	[4]
5-Chloro-4-fluoroindole-2-carboxylate	Reissert	(Substituted)-o-nitrotoluene	KOEt, then TiCl ₃	Superior to Fischer	[13]
Tetrahydrocarbazoles	Fischer	Phenylhydrazine, Cyclohexanone	Oxalic Acid (Mechanochem)	High	[18]
7-Indolecarboxylic acid	Reissert	2-Methyl-3-nitrobenzoic acid	KOEt, then Fe/AcOH	Good	[13]

Note: Yields are highly substrate and condition-dependent. This table provides representative examples.

Conclusion and Future Outlook

The Fischer and Reissert syntheses, despite their age, remain powerful tools in the synthetic chemist's arsenal.

- The Fischer indole synthesis is unparalleled for its convergence and its ability to generate complex, poly-substituted indoles, particularly those substituted at the C2 and C3 positions. [15][16] Its primary drawbacks are the harsh acidic conditions and the potential for poor regioselectivity with unsymmetrical ketones.[8][22]

- The Reissert indole synthesis provides a reliable and regioselective route to indoles with substitution on the benzene ring and a carboxylic acid handle at the C2 position, which is useful for further functionalization.[10][13] Its multi-step nature and the limitation to o-nitrotoluene precursors are its main constraints.

The choice between them is not a matter of which is "better," but which is more strategic for the specific target molecule. As drug discovery continues to demand novel and complex indole derivatives, a thorough understanding of these foundational methods, their strengths, and their limitations is essential for any researcher in the field.[1][23]

References

- Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. (n.d.). ACS Publications.
- Reissert indole synthesis - Wikipedia. (n.d.).
- Noey, E. L., Yang, Z., Liang, Y., Zhang, X., Hyland, C., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. *The Journal of Organic Chemistry*, 82(11), 5640–5647. [\[Link\]](#)
- Synthesis of 2,3-disubstituted indoles via a tandem reaction. (n.d.). Royal Society of Chemistry.
- Noey, E. L., Yang, Z., Liang, Y., Zhang, X., Hyland, C., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
- Synthesis of 2,3-Disubstituted Indoles via Palladium Catalysis. (n.d.). Thieme.
- Synthesis of 2,3-disubstituted indoles. (n.d.). ResearchGate.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Fischer indole synthesis - Wikipedia. (n.d.).
- Kaur, N., Singh, V., & Kumar, V. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. *Organic & Biomolecular Chemistry*, 21(34), 6825–6850. [\[Link\]](#)
- Noey, E. L., Yang, Z., Liang, Y., Zhang, X., Hyland, C., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar.
- Reissert indole synthesis. (n.d.). chemeurope.com.
- Fischer Indole Synthesis. (2021, February 23). J&K Scientific LLC.
- The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. (n.d.). ResearchGate.

- Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. *Tetrahedron*, 67(38), 7195–7210. [\[Link\]](#)
- Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
- Çelebi-Ölçüm, N., Ess, D. H., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail? *Journal of the American Chemical Society*, 134(37), 15453–15460. [\[Link\]](#)
- Gribble, G. (2016). (PDF) Reissert Indole Synthesis. ResearchGate.
- Gribble, G. (2021). (PDF) Fischer Indole Synthesis. ResearchGate.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Al-Shamari, A. M., Al-Zahrani, A. A., Al-Ghamdi, K. M., Al-Ghamdi, S. A., Al-Harbi, S. A., & Al-Zoubi, M. S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). *Molecules*, 29(12), 2901. [\[Link\]](#)
- Mosslemin, M. H., & Zarei, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. *Molecules*, 15(4), 2490–2496. [\[Link\]](#)
- Das, B., & Mohanty, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses.
- Porcheddu, A., De Luca, L., Pizzetti, M., & Taddei, M. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. *Green Chemistry*, 24(10), 4048–4055. [\[Link\]](#)
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. ResearchGate.
- Reissert Indole Synthesis. (n.d.).
- Sharma, S., & Maity, S. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. *Synthesis*, 50(12), 2329–2344. [\[Link\]](#)
- Synthesis and Chemistry of Indole. (n.d.).
- Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! (2021, January 22). YouTube.
- A Review of the Indole Synthesis Reaction System. (2026, January 7). Create AI Blog.
- 14. (n.d.). Organic Syntheses.
- Fischer Indole Synthesis. (n.d.).
- Fischer Indole Synthesis Mechanism | Organic Chemistry. (2025, October 24). YouTube.
- Indole: Fischer/Reissert Synthesis. (2020, December 28). YouTube.
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implications. Be. (n.d.).
- Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert_indole_synthesis [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide to Fischer vs. Reissert Synthesis for Substituted Indoles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037330#comparing-fischer-vs-reissert-synthesis-for-substituted-indoles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com